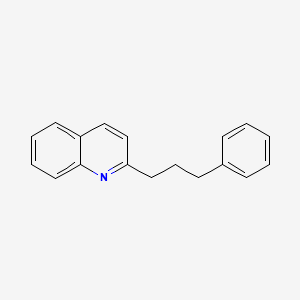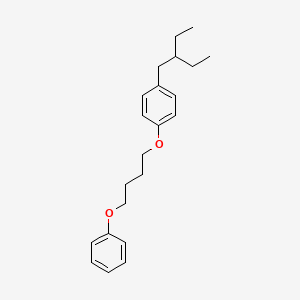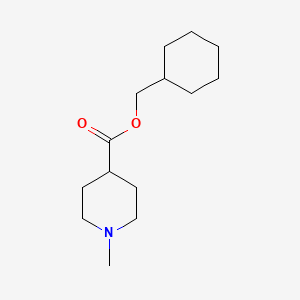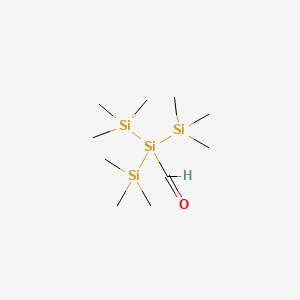![molecular formula C17H29N3O3SSi B14297837 3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile CAS No. 113394-15-3](/img/structure/B14297837.png)
3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile is a complex organosilicon compound characterized by the presence of a sulfanyl group, silanetriyl core, and propanenitrile moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile typically involves the reaction of 8-sulfanyloctylsilane with propanenitrile derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile groups can interact with enzymes, affecting their activity. The silanetriyl core provides structural stability and facilitates the compound’s interaction with various biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropaneamine: Similar structure but with amine groups instead of nitrile groups.
3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanethiol: Contains thiol groups instead of nitrile groups.
Uniqueness
3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile is unique due to the presence of nitrile groups, which impart distinct chemical reactivity and potential biological activity. The combination of sulfanyl, silanetriyl, and nitrile groups makes this compound versatile for various applications in research and industry.
Propriétés
Numéro CAS |
113394-15-3 |
|---|---|
Formule moléculaire |
C17H29N3O3SSi |
Poids moléculaire |
383.6 g/mol |
Nom IUPAC |
3-[bis(2-cyanoethoxy)-(8-sulfanyloctyl)silyl]oxypropanenitrile |
InChI |
InChI=1S/C17H29N3O3SSi/c18-10-7-13-21-25(22-14-8-11-19,23-15-9-12-20)17-6-4-2-1-3-5-16-24/h24H,1-9,13-17H2 |
Clé InChI |
FILOXMYDXZBANL-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCS)CCC[Si](OCCC#N)(OCCC#N)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)





![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
![9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile](/img/structure/B14297819.png)
